N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-dioxaspiro[4.5]decan-2-ylmethanol . These are organic compounds that contain a spiro-connected cyclohexane and dioxolane ring .
Synthesis Analysis
While specific synthesis methods for the compound were not found, 1,4-Dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose, a deoxyamino sugar of L-callipeltoside A .Scientific Research Applications
Antihypertensive Activity
A study synthesized a series of compounds, including structures related to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide," exploring their antihypertensive effects. These compounds were tested as antihypertensive agents, showing variations in activity based on their structural modifications, indicating their potential in developing blood pressure management therapies (Caroon et al., 1981).
Serotonin Receptor Agonists
Research on derivatives of "N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide" highlighted their function as potent and selective serotonin 5-HT1A receptor agonists. These findings contribute to the understanding of the compound's potential in treating neurological conditions, such as depression and anxiety, through serotonin modulation (Franchini et al., 2017).
Material Science Applications
In material science, certain derivatives of "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide" have been synthesized and characterized for their potential in creating new materials. The study on vic-dioximes containing the 1,3-dioxolane ring explores their metal complexes, which could have implications in catalysis, magnetic materials, and sensors (Canpolat & Kaya, 2004).
Organic Synthesis and Chemical Properties
Research also encompasses the compound's role in organic synthesis, such as its use as a precursor in the synthesis of spirocyclic and polycyclic structures. This includes investigations into its reactivity and transformations, offering valuable insights into spirocyclic compound synthesis strategies and their applications in medicinal chemistry and material science (Knapp et al., 1997).
Alpha-1 Adrenoceptor Antagonists
The compound and its derivatives have been evaluated for their affinity and selectivity towards alpha-1 adrenoceptor subtypes, contributing to the development of treatments for conditions related to overactive adrenergic systems, such as hypertension and certain types of heart failure (Franchini et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-7-6-14-11(17)12(18)15-8-10-9-19-13(20-10)4-2-1-3-5-13/h10,16H,1-9H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYNMJOEHDCHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.